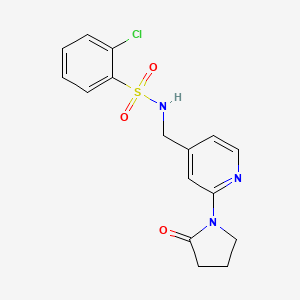
N-(1-(furan-3-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition. The furan ring could be introduced through a palladium-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, isoxazole, and phenyl rings. The exact structure would depend on the relative positions of these rings and the configuration of the carboxamide group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the furan, isoxazole, and phenyl rings. The carboxamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the relative positions of the functional groups. For example, the presence of the polar carboxamide group could influence the compound’s solubility.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactivity
- Synthesis and Electrophilic Substitution Reactions : Research has focused on the synthesis of furan-2-carboxamide derivatives and their reactivity. For instance, Aleksandrov et al. (2017) developed methods for synthesizing N-(1-naphthyl)furan-2-carboxamide, demonstrating its potential for electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, suggesting a versatile framework for chemical modifications (Aleksandrov & El’chaninov, 2017).
Catalytic Processes and Condensation Reactions
- Palladium-catalyzed Condensation : Lu et al. (2014) described a palladium(II) catalyzed condensation process that produces multisubstituted furans, indicating the utility of palladium catalysts in forming complex furan structures which may be relevant to synthesizing or modifying compounds like N-(1-(furan-3-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide (Lu, Wu, & Yoshikai, 2014).
Biological Activities and Applications
Antimicrobial and Anticancer Properties : Research on furan-2-carboxamide derivatives also extends into biological applications. Cakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide for antimicrobial activity, demonstrating potential pharmacological applications. This research suggests that structurally similar compounds may also possess bioactive properties (Cakmak et al., 2022).
Antiprotozoal Activities : Patrick et al. (2007) synthesized 3,5-diphenylisoxazoles showing significant antiprotozoal activity. This highlights the potential for related compounds, including isoxazole derivatives, to serve as bases for developing antiprotozoal agents (Patrick et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(9-13-7-8-21-11-13)18-17(20)15-10-16(22-19-15)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBNQCWPCQKNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2537462.png)



![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)
![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)

![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)


